7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the family of benzotriazoles. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 5-ethyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-benzotriazole derivative, while substitution with a thiol would yield a thio-benzotriazole derivative .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole involves its interaction with biological macromolecules such as enzymes and DNA. The bromine atom and the triazole ring facilitate binding to enzyme active sites, leading to inhibition of enzyme activity . In the case of its anticancer activity, the compound intercalates into DNA, disrupting the replication process and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
- 7-Bromo-2H-benzo[b][1,4]oxazine
- 1H-Benzo[d][1,2,3]triazole derivatives
Comparison: Compared to other benzotriazole derivatives, 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and an ethyl groupFor instance, the ethyl group increases its lipophilicity, making it more suitable for biological applications .
Eigenschaften
Molekularformel |
C8H8BrN3 |
---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
4-bromo-6-ethyl-2H-benzotriazole |
InChI |
InChI=1S/C8H8BrN3/c1-2-5-3-6(9)8-7(4-5)10-12-11-8/h3-4H,2H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
YHFKRYWUIQSXIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=NNN=C2C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.